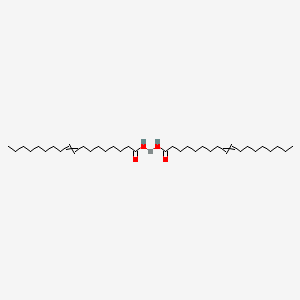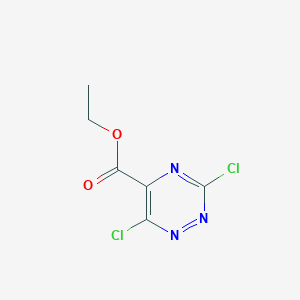
Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate is a heterocyclic compound that belongs to the triazine family This compound is characterized by its triazine ring, which contains three nitrogen atoms at positions 1, 2, and 4, and two chlorine atoms at positions 3 and 6 The ethyl ester group is attached to the carboxylate at position 5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dichloro-1,2,4-triazine.
Reaction with Ethyl Ester: The 3,6-dichloro-1,2,4-triazine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions: Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium carbonate or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products:
科学的研究の応用
Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
- 3,6-dichloro-1,2,4-triazine-5-carboxylic acid
- 3-amino-6-chloro-1,2,4-triazine-5-carboxylate
- 3,6-diamino-1,2,4-triazine-5-carboxylate
Comparison: Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility compared to its analogs. The ester group can be hydrolyzed to form the corresponding carboxylic acid, providing versatility in chemical synthesis . Additionally, the presence of chlorine atoms at positions 3 and 6 makes it a valuable intermediate for further functionalization through nucleophilic substitution reactions .
特性
CAS番号 |
1260664-55-8 |
|---|---|
分子式 |
C6H5Cl2N3O2 |
分子量 |
222.03 g/mol |
IUPAC名 |
ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-2-13-5(12)3-4(7)10-11-6(8)9-3/h2H2,1H3 |
InChIキー |
IGWQVMWQBHWWED-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


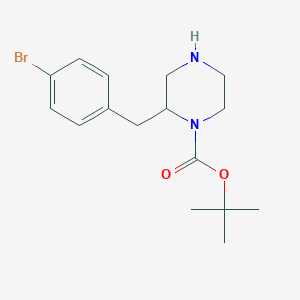
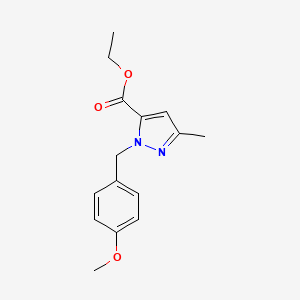
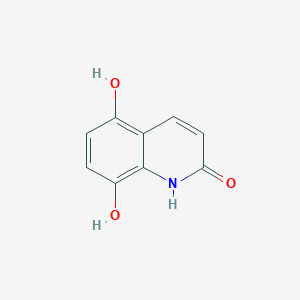
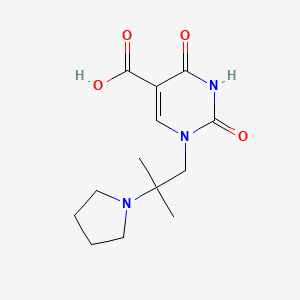

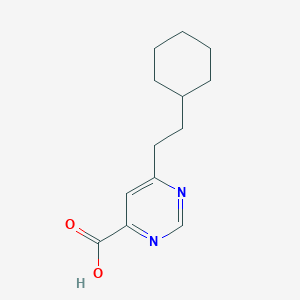
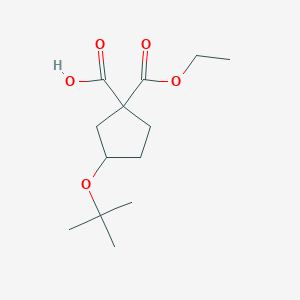
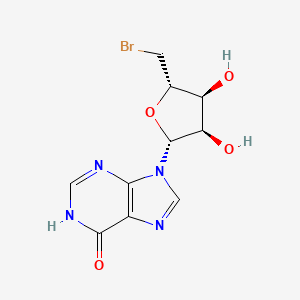
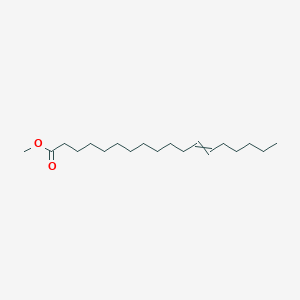



![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{2-[4-(trifluoromethyl)phenyl]diazenyl}methanone N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B14864876.png)
